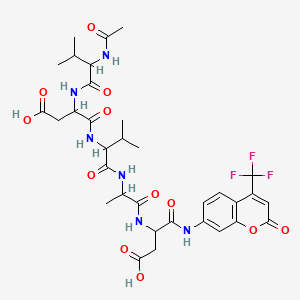

Ac-Val-Asp-Val-Ala-Asp-AFC

Description

Significance of Cysteine Aspartate-Specific Proteases (Caspases) in Cellular Processes

Caspases are a family of cysteine proteases that play essential roles in programmed cell death and inflammation. wikipedia.orgnih.gov Their name is derived from their catalytic mechanism, which involves a cysteine residue in the active site that cleaves target proteins after an aspartic acid residue. wikipedia.org These enzymes are synthesized as inactive zymogens and become activated through a cascade of proteolytic cleavage events during cellular signaling. aatbio.com

Caspases are broadly categorized into two main groups based on their function: initiator caspases and executioner caspases. aatbio.commdpi.com Initiator caspases, such as caspase-2, -8, and -9, are activated by specific cellular signals and are responsible for activating the downstream executioner caspases. mdpi.com Executioner caspases, including caspase-3, -6, and -7, then cleave a wide range of cellular proteins, leading to the characteristic morphological and biochemical changes associated with apoptosis. nih.govmdpi.com

Apoptosis, or programmed cell death, is a fundamental process for normal development and tissue homeostasis in multicellular organisms. wikipedia.orgdiva-portal.org It is a tightly regulated process that eliminates unwanted or damaged cells without causing inflammation. wikipedia.org Dysregulation of apoptosis is implicated in a variety of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. nih.govdiva-portal.org Caspases also have roles in other forms of programmed cell death like pyroptosis and in modulating inflammatory responses through the processing of pro-inflammatory cytokines. wikipedia.org

Evolution of Fluorogenic Substrates in Protease Activity Assays

The study of proteases like caspases has been greatly advanced by the development of sensitive and specific assay methods. Early methods for detecting protease activity often relied on techniques such as gel electrophoresis or radioactive labeling, which could be cumbersome and time-consuming. The advent of fluorogenic substrates revolutionized the field by providing a continuous and highly sensitive means of measuring enzyme activity. springernature.com

Fluorogenic substrates are typically composed of a peptide sequence recognized by a specific protease, which is linked to a fluorescent reporter molecule, or fluorophore. pnas.org In its intact form, the fluorescence of the reporter molecule is quenched. Upon cleavage of the peptide by the target protease, the fluorophore is released, resulting in a significant increase in fluorescence that can be measured in real-time. pnas.org

One of the most widely used fluorophores in these substrates is 7-amido-4-methylcoumarin (AMC). pnas.org However, to improve assay sensitivity and reduce interference from other molecules, new fluorophores have been developed. 7-amido-4-trifluoromethylcoumarin (AFC) is one such fluorophore that offers advantages due to its longer excitation and emission wavelengths, which can help to minimize background fluorescence from biological samples. adipogen.comchemimart.de The development of combinatorial libraries of these fluorogenic substrates has further enabled the rapid profiling of protease specificity. pnas.orgsinica.edu.tw

Overview of Ac-Val-Asp-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin (Ac-VDVAD-AFC) as a Research Tool

Ac-VDVAD-AFC is a synthetic, fluorogenic substrate specifically designed to measure the activity of caspase-2. echelon-inc.comcaymanchem.commpbio.com The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) mimics the preferred cleavage site for caspase-2. echelon-inc.combosterbio.com This peptide is chemically linked to the fluorophore 7-amido-4-trifluoromethylcoumarin (AFC). echelon-inc.com

In the absence of active caspase-2, the substrate remains intact and emits a low level of fluorescence. When caspase-2 is present and active, it recognizes and cleaves the peptide sequence after the final aspartic acid residue. echelon-inc.com This cleavage releases the AFC molecule, which then exhibits strong fluorescence. caymanchem.com The intensity of this fluorescence is directly proportional to the activity of caspase-2 in the sample, allowing for precise quantification. glpbio.com

Table 1: Properties of Ac-VDVAD-AFC

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C33H41F3N6O12 | mpbio.comglpbio.com |

| Molecular Weight | ~770.7 g/mol | echelon-inc.commpbio.com |

| Excitation Wavelength | 395-400 nm | echelon-inc.comcaymanchem.comechelon-inc.com |

| Emission Wavelength | 495-505 nm | echelon-inc.comcaymanchem.comechelon-inc.com |

Table 2: Research Applications of Ac-VDVAD-AFC

| Application | Description | Reference |

|---|---|---|

| Enzyme Activity Assays | Quantifying the catalytic activity of caspase-2 in cell lysates or purified enzyme preparations. | abcam.commedchemexpress.com |

| Apoptosis Studies | Monitoring the activation of caspase-2 during programmed cell death induced by various stimuli. | bosterbio.com |

| High-Throughput Screening | Screening for potential inhibitors or activators of caspase-2 in drug discovery efforts. | myskinrecipes.com |

Structure

2D Structure

Properties

CAS No. |

210344-94-8 |

|---|---|

Molecular Formula |

C33H41F3N6O12 |

Molecular Weight |

770.7 g/mol |

IUPAC Name |

3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |

InChI |

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47) |

InChI Key |

BKQMJQIAIFEZJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Origin of Product |

United States |

Molecular Design and Enzymatic Specificity of Ac Val Asp Val Ala Asp Afc

Elucidation of the Peptide Recognition Sequence: Val-Asp-Val-Ala-Asp

The core of Ac-Val-Asp-Val-Ala-Asp-AFC's specificity lies in its pentapeptide sequence, Val-Asp-Val-Ala-Asp (VDVAD). This particular sequence has been identified as a preferred cleavage site for Caspase-2, a cysteine protease involved in apoptotic pathways. echelon-inc.comlabscoop.comechelon-inc.com Caspase-2 exhibits a distinct preference for substrates containing a five-amino-acid sequence, a characteristic that sets it apart from many other caspases that typically recognize tetrapeptide motifs. nih.gov The enzyme specifically cleaves the peptide bond following the aspartic acid (Asp) residue at the P1 position. The presence of valine at the P5 position has been shown to enhance the efficiency of cleavage by Caspase-2. nih.gov

The VDVAD sequence is crucial for the selective interaction with the active site of Caspase-2. The specific amino acid residues at each position (P5 to P1) contribute to the binding affinity and catalytic efficiency of the substrate. While VDVAD is a preferred sequence for Caspase-2, it is important to note that some level of cleavage by other caspases, such as Caspase-3, can occur. d-nb.info

Functional Role of the N-terminal Acetyl Group

The N-terminal of the peptide sequence is chemically modified with an acetyl group (Ac). This acetylation serves a critical function in mimicking the natural state of many intracellular proteins. N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a vast majority of proteins. d-nb.infonih.gov This modification is catalyzed by N-terminal acetyltransferases (NATs) and involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid. wikipedia.orgoup.com

By adding an acetyl group to the Val-Asp-Val-Ala-Asp peptide, the substrate becomes more representative of a natural protein substrate. This modification can influence the substrate's stability, hydrophobicity, and interaction with the enzyme's active site. wikipedia.org The acetyl group removes the positive charge from the N-terminus, which can be a crucial factor for proper recognition and binding by the enzyme. oup.com This modification helps to ensure that the measured enzymatic activity is more physiologically relevant.

Characteristics and Detection Mechanism of the 7-amino-4-trifluoromethylcoumarin (AFC) Fluorogenic Moiety

The detection of Caspase-2 activity using this compound relies on the fluorogenic properties of the 7-amino-4-trifluoromethylcoumarin (AFC) group attached to the C-terminus of the peptide. AFC is a fluorescent reporter molecule that, when conjugated to the peptide, is in a non-fluorescent or quenched state. caymanchem.comglpbio.com

Upon enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue by an active caspase, the free AFC molecule is released. caymanchem.comglpbio.com The liberation of AFC results in a significant increase in its fluorescence intensity. medchemexpress.com This fluorescence can be measured using a fluorometer, with typical excitation and emission maxima for AFC being around 400 nm and 505 nm, respectively. echelon-inc.comlabscoop.comcaymanchem.comglpbio.comcephamls.com The rate of the increase in fluorescence is directly proportional to the enzymatic activity of Caspase-2 in the sample. oup.com

Compared to another common fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), AFC exhibits a larger Stokes' shift and has longer absorption and fluorescence wavelengths. vwr.comchemimart.deadipogen.com This can be advantageous in certain experimental setups to minimize background fluorescence and improve signal-to-noise ratios.

Substrate Specificity for Caspase-2 Activity

This compound is widely utilized as a fluorogenic substrate for assessing Caspase-2 activity. echelon-inc.comcaymanchem.com However, a comprehensive understanding of its enzymatic kinetics and cross-reactivity with other proteases is essential for accurate interpretation of experimental results.

Determination of Caspase-2 Kinetic Parameters (e.g., K_M, k_cat, k_cat/K_M)

The enzymatic interaction between Caspase-2 and this compound can be characterized by its kinetic parameters. Studies have determined the Michaelis-Menten constant (K_M) and the catalytic rate constant (k_cat) for this interaction. For recombinant human Caspase-2, the K_M for Ac-VDVAD-AFC has been reported to be 25 μM, with a k_cat of 0.60 s⁻¹. nih.gov This results in a catalytic efficiency (k_cat/K_M) of 0.024 μM⁻¹s⁻¹. nih.gov These parameters provide a quantitative measure of the substrate's affinity for the enzyme and the efficiency with which it is turned over.

| Parameter | Value | Reference |

|---|---|---|

| K_M | 25 μM | nih.gov |

| k_cat | 0.60 s⁻¹ | nih.gov |

| k_cat/K_M | 0.024 μM⁻¹s⁻¹ | nih.gov |

Comparative Analysis of Specificity with Other Fluorogenic Caspase Substrates (e.g., Ac-DEVD-AFC, Ac-YVAD-AFC)

To evaluate the specificity of Ac-VDVAD-AFC, it is often compared with other fluorogenic caspase substrates, such as Ac-DEVD-AFC (a preferential substrate for Caspase-3 and -7) and Ac-YVAD-AFC (a preferential substrate for Caspase-1 and -4). medchemexpress.comubpbio.comphysiology.org While Ac-VDVAD-AFC is designed for Caspase-2, some level of cleavage by other caspases, particularly Caspase-3, is observed. d-nb.info

Research has shown that Caspase-3 can cleave Ac-VDVAD-AFC with high activity. d-nb.info Conversely, Caspase-2 is significantly less efficient at cleaving the Caspase-3 substrate, Ac-DEVD-AFC. d-nb.info This overlap in substrate recognition highlights the importance of using specific inhibitors or comparing activities with multiple substrates to definitively attribute activity to Caspase-2. For instance, the inhibitor Ac-DEVD-CHO is highly selective for Caspase-3 over Caspase-2 and can be used to isolate Caspase-2 activity. promega.ee

| Substrate | Primary Target Caspase(s) | Notes on Cross-Reactivity | Reference |

|---|---|---|---|

| Ac-VDVAD-AFC | Caspase-2 | Cleaved efficiently by Caspase-3. | d-nb.info |

| Ac-DEVD-AFC | Caspase-3, Caspase-7 | Shows off-target activity with Caspase-8 and -10. Caspase-2 is less efficient at cleaving it. | d-nb.inforesearchgate.net |

| Ac-YVAD-AFC | Caspase-1, Caspase-4 | Used as a substrate for Caspase-1. | ubpbio.comscbt.com |

Investigation of Cross-Reactivity Profiles with Other Proteases (e.g., Caspase-3, Caspase-7, Cathepsin B)

The potential for cross-reactivity of Ac-VDVAD-AFC is a critical consideration. As mentioned, significant cross-reactivity exists with Caspase-3. d-nb.info Caspase-7, another executioner caspase similar to Caspase-3, also demonstrates the ability to cleave substrates with the DEVD sequence, suggesting potential, though less studied, cross-reactivity with VDVAD-based substrates. physiology.org

Beyond the caspase family, other cellular proteases could potentially cleave this substrate. Cathepsin B, a lysosomal cysteine protease, is known to be involved in apoptosis and can be released into the cytoplasm. physiology.org While specific studies on the direct cleavage of Ac-VDVAD-AFC by Cathepsin B are limited, the development of highly specific substrates often involves screening against proteases like Cathepsin B to ensure selectivity. nih.govrsc.org For example, some studies have aimed to eliminate Cathepsin B cross-reactivity when designing new Caspase-3 substrates. nih.govrsc.org Given the distinct substrate specificities of cathepsins, significant cleavage of Ac-VDVAD-AFC by Cathepsin B is generally considered less likely than by other caspases, but should not be entirely ruled out without empirical testing in a specific experimental context.

Methodological Frameworks for Enzyme Activity Measurement Utilizing Ac Val Asp Val Ala Asp Afc

Principles of Fluorometric Enzyme Assays Based on AFC Cleavage

Fluorometric assays employing AFC-based substrates are predicated on the principle of fluorescence dequenching upon proteolytic cleavage. In its uncleaved state, the Ac-Val-Asp-Val-Ala-Asp-AFC substrate exhibits minimal fluorescence. Upon interaction with an active protease, such as caspase-2, the peptide bond between the C-terminal aspartate residue and the AFC molecule is hydrolyzed. cephamls.comabcam.com This cleavage event releases the free AFC, which, when excited by light of an appropriate wavelength, emits a strong fluorescent signal. echelon-inc.comcephamls.com The rate of this fluorescence increase provides a direct measure of the enzymatic reaction velocity. nih.gov This method offers high sensitivity, allowing for the detection of low levels of protease activity. nih.gov

The detection of free AFC liberated from the substrate is central to the assay's utility. The fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) has specific spectral properties that dictate the instrumental setup for its measurement. The optimal excitation wavelength for AFC is in the range of 395-400 nm, with some sources citing a peak at 376 nm. echelon-inc.comaatbio.comechelon-inc.combdbiosciences.com Following excitation, the free AFC emits a yellow-green fluorescence with a maximum emission wavelength in the range of 495-505 nm, with some studies specifying a peak at 482 nm or 508 nm. echelon-inc.comcephamls.comaatbio.comnih.govubpbio.com It is crucial to use a fluorometer or a fluorescence microplate reader equipped with the appropriate filters for these wavelength ranges to ensure maximal sensitivity and accuracy of the measurement. abcam.comnih.gov

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|

| This compound (uncleaved) | ~400 | Minimal |

| Free AFC (cleaved) | 395 - 400 | 495 - 505 |

A significant advantage of using fluorogenic substrates like this compound is the ability to monitor proteolytic activity in real-time. nih.gov This is typically achieved by continuously measuring the fluorescence output in a temperature-controlled fluorometer or plate reader. nih.govubpbio.com The reaction is initiated by the addition of the enzyme source (e.g., purified enzyme or cell lysate) to a solution containing the substrate. aatbio.com The subsequent increase in fluorescence is recorded at regular intervals, allowing for the generation of a progress curve. nih.gov From the initial linear portion of this curve, the reaction rate can be accurately determined. nih.gov This real-time approach provides more data points compared to endpoint assays and allows for the detailed study of enzyme kinetics, including the determination of parameters like Km and kcat. nih.govnih.gov

Quantitative Assessment of Caspase-2 Activity in Experimental Systems

The substrate this compound is particularly useful for the quantitative assessment of caspase-2 activity. echelon-inc.com Caspase-2 is a cysteine protease with a recognized cleavage preference for the Val-Asp-Val-Ala-Asp (VDVAD) sequence. echelon-inc.com The assay allows for the determination of the fold increase in caspase-2 activity in apoptotic samples compared to uninduced controls. cephamls.com

To ensure accurate and reproducible measurements of caspase-2 activity, optimization of the assay conditions is essential. This includes factors such as substrate concentration, enzyme concentration, temperature, and the composition of the reaction buffer. A typical assay buffer for caspase activity includes components like HEPES for pH control (typically around 7.2-7.4), sucrose, a non-ionic detergent like CHAPS to lyse cells and maintain protein solubility, and a reducing agent such as dithiothreitol (B142953) (DTT) to maintain the active site cysteine of the caspase in a reduced state. bdbiosciences.comaatbio.comnih.gov The final concentration of the Ac-VDVAD-AFC substrate is often in the micromolar range, for example, 50 µM. abcam.com The reaction is generally incubated at 37°C for 1 to 2 hours. abcam.com

| Parameter | Typical Range/Condition |

|---|---|

| pH | 7.2 - 7.6 |

| Temperature | 37°C |

| Substrate Concentration | 25 - 50 µM |

| DTT Concentration | ~10 mM |

| Incubation Time | 1 - 2 hours |

For the accurate quantification of the amount of cleaved substrate, a calibration curve using known concentrations of free AFC is required. nih.govnih.gov This involves preparing a series of dilutions of a free AFC standard solution and measuring their fluorescence under the same conditions as the enzymatic assay. nih.gov The resulting standard curve of fluorescence intensity versus AFC concentration allows for the conversion of the arbitrary fluorescence units obtained from the enzyme assay into the molar amount of product formed. nih.govprotocols.io This calibration is a critical step for determining the specific activity of the enzyme and for comparing results across different experiments and laboratories. protocols.io

Application Methodologies in Purified Enzyme Systems and Crude Cell Lysates

The this compound substrate is versatile and can be used to measure caspase-2 activity in both highly purified enzyme preparations and complex biological samples such as crude cell lysates. abcam.comnih.gov

In purified enzyme systems , the assay allows for the detailed characterization of the enzyme's kinetic properties. nih.gov By varying the substrate concentration, researchers can determine Michaelis-Menten parameters (Km and Vmax) and the catalytic efficiency (kcat/Km) of the purified caspase-2. nih.govnih.gov This provides fundamental insights into the enzyme's catalytic mechanism and substrate specificity.

When used with crude cell lysates , the assay provides a measure of the total caspase-2-like activity within a cell population. abcam.comnih.gov To prepare cell lysates, cells are typically harvested, washed, and then resuspended in a chilled lysis buffer containing a mild detergent. abcam.com After a short incubation on ice, the lysate is cleared by centrifugation, and the resulting supernatant is used for the assay. abcam.com It is important to note that while Ac-VDVAD-AFC is a preferred substrate for caspase-2, other caspases, such as caspase-3, may also cleave this substrate to some extent. nih.gov Therefore, results from cell lysates may reflect the activity of multiple related proteases. abcam.com

Investigation of Caspase 2 Functions Within Apoptotic Signaling Pathways

Characterization of Caspase-2 as an Initiator Caspase

Caspase-2 is the most evolutionarily conserved member of the caspase family of cysteine proteases. mdpi.comnih.gov Structurally, it is classified as an initiator caspase, a designation supported by several key features. It possesses a long N-terminal prodomain containing a caspase recruitment domain (CARD), which is a characteristic hallmark of initiator caspases like Caspase-9. nih.govfrontiersin.orgbiologists.com This CARD motif is essential for its activation mechanism. frontiersin.org

Activation of initiator caspases occurs through a process of induced proximity, where monomers are brought together on a large molecular platform, facilitating their dimerization and subsequent activation. nih.govfrontiersin.org Studies have shown that Caspase-2 activation follows this model, as dimerization is required for its activity, while cleavage is a secondary event that stabilizes the active form. nih.govfrontiersin.org Despite these structural and activational similarities to other initiators, Caspase-2 possesses unique characteristics. Early research using peptide libraries, including the VDVAD sequence found in Ac-VDVAD-AFC, revealed that its cleavage specificity is more akin to that of executioner caspases. frontiersin.org Furthermore, unlike canonical initiators such as Caspase-8 and Caspase-9, Caspase-2 does not typically directly process and activate downstream executioner caspases. nih.govfrontiersin.org Instead, it functions upstream of the mitochondria, initiating signals that lead to the activation of the intrinsic apoptotic pathway. nih.govpnas.org

The use of Ac-VDVAD-AFC allows researchers to specifically measure the catalytic activity resulting from this dimerization-based activation, confirming its status as a functional protease at the apex of a signaling cascade. nih.gov However, the observation that substrates like Ac-VDVAD-AFC can also be cleaved by executioner caspases, albeit less efficiently, necessitates careful experimental design to delineate the specific contribution of Caspase-2. frontiersin.orgnih.gov

| Feature | Description | Implication for Initiator Caspase Role |

| Structure | Contains a long N-terminal prodomain with a Caspase Recruitment Domain (CARD). mdpi.combiologists.com | Typical of initiator caspases; facilitates recruitment to activation platforms. frontiersin.org |

| Activation | Activated by proximity-induced dimerization on a molecular platform, not primarily by cleavage. nih.govfrontiersin.org | A core mechanism for initiator caspase activation. frontiersin.org |

| Substrate Specificity | Preferred cleavage sequence is VDVAD, which is similar to that of executioner caspases. frontiersin.org | A unique feature that distinguishes it from other initiator caspases. |

| Downstream Targets | Does not directly activate executioner caspases; acts upstream of mitochondria to cleave substrates like Bid. nih.govfrontiersin.org | Functions as an apical caspase in the intrinsic pathway, initiating rather than executing apoptosis. |

Mechanisms of Caspase-2 Activation (e.g., PIDDosome Formation)

The primary mechanism for Caspase-2 activation in response to certain stimuli, particularly genotoxic stress, is through its recruitment to a high-molecular-weight complex known as the PIDDosome. nih.govfrontiersin.orgnih.gov The assembly and function of this platform have been extensively studied, with assays utilizing Ac-VDVAD-AFC providing the means to confirm the resulting enzymatic activation of Caspase-2.

The PIDDosome is comprised of three core protein components:

PIDD1 (p53-induced protein with a death domain): This protein acts as the central scaffold for the complex. frontiersin.org Following its expression, which can be induced by the tumor suppressor p53, PIDD1 undergoes autoprocessing to generate a fragment known as PIDD-CC. frontiersin.orgrupress.org This fragment is essential for assembling the pro-apoptotic PIDDosome. frontiersin.org

RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): This is an adaptor protein that bridges the interaction between PIDD1 and Caspase-2. oup.com RAIDD contains both a death domain (DD) at its N-terminus and a CARD domain at its C-terminus. oup.comnih.gov

Caspase-2: The inactive pro-caspase-2 monomer is the enzymatic component of the complex. mdpi.com

Assembly of the PIDDosome occurs through a series of specific protein-protein interactions. The death domain of the PIDD-CC fragment binds to the corresponding death domain of RAIDD. frontiersin.orgnih.gov This interaction then allows the CARD domain of RAIDD to recruit pro-caspase-2 via a homotypic CARD-CARD interaction. oup.comnih.gov This recruitment brings multiple Caspase-2 monomers into close proximity, inducing their dimerization and leading to the activation of their proteolytic function. frontiersin.org While the PIDDosome is the most well-characterized activation platform, it is now understood that PIDDosome-independent pathways for Caspase-2 activation also exist, highlighting the complexity of its regulation. mdpi.comnih.govnih.gov

| Component | Domain(s) | Function in PIDDosome Assembly |

| PIDD1 (PIDD-CC fragment) | Death Domain (DD) | Scaffold protein; its DD interacts with the DD of RAIDD. frontiersin.org |

| RAIDD | Death Domain (DD), Caspase Recruitment Domain (CARD) | Adaptor protein; links PIDD1 to Caspase-2 via DD-DD and CARD-CARD interactions. oup.comnih.gov |

| Caspase-2 | Caspase Recruitment Domain (CARD), Protease Domain | Effector; recruited to the complex via its CARD, leading to dimerization and activation. mdpi.com |

Elucidation of Caspase-2's Role in Stress-Induced Apoptosis

Caspase-2 plays a significant, though often context-dependent, role in initiating apoptosis in response to a wide array of cellular stresses. nih.govnih.gov Its activation is a key event in cell death pathways triggered by DNA damage, heat shock, oxidative stress, and metabolic disturbances. nih.govbiologists.com The cleavage of Ac-VDVAD-AFC in cellular extracts following such insults is a common method to demonstrate the activation of Caspase-2.

In the context of genotoxic stress, such as that caused by DNA-damaging agents, Caspase-2 activation can be triggered through both p53-dependent and p53-independent mechanisms. rupress.org In the p53-dependent pathway, stress leads to the upregulation of PIDD1, promoting the formation of the PIDDosome and subsequent Caspase-2 activation. pnas.org

Once activated, Caspase-2 acts as an apical protease that links the initial stress signal to the core apoptotic machinery of the mitochondria. nih.gov A key substrate of activated Caspase-2 is the BH3-only protein Bid. nih.govfrontiersin.org Cleavage of Bid by Caspase-2 generates a truncated form, tBid, which translocates to the mitochondria. frontiersin.org At the mitochondria, tBid promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This release then triggers the activation of the downstream executioner caspases (e.g., Caspase-3 and -7), which carry out the systematic dismantling of the cell. Thus, Caspase-2 functions as a critical initiator, committing the cell to apoptosis via the intrinsic mitochondrial pathway. nih.gov

Subcellular Localization and Functional Implications of Caspase-2 (e.g., Mitochondrial Association)

The function of Caspase-2 is intricately linked to its location within the cell. Unlike some caspases that are restricted to the cytoplasm, Caspase-2 is found in multiple subcellular compartments, including the cytoplasm, the nucleus, the Golgi complex, and the mitochondria. nih.govresearchgate.netnih.gov This diverse localization suggests it may have distinct roles depending on its cellular address.

The presence of a nuclear localization signal within its structure allows Caspase-2 to enter the nucleus, where it may participate in the response to DNA damage. mdpi.combiologists.com In the Golgi apparatus, Caspase-2 has been shown to cleave the structural protein golgin-160 during the onset of apoptosis. nih.gov

Of particular importance is its association with the mitochondria. rupress.org Research has demonstrated that a pool of pro-caspase-2 resides within the mitochondria. nih.govrupress.orguthscsa.edu Upon the induction of apoptosis, this mitochondrial Caspase-2 is released into the cytosol and activated. rupress.org This mitochondrial localization is considered essential for its role in mediating stress-induced apoptosis. echelon-inc.comuthscsa.edu Some studies suggest that processed Caspase-2 can directly act on the mitochondrial outer membrane to promote the release of cytochrome c, an effect that may not even require its enzymatic activity. nih.gov The ability to measure Caspase-2 activity in different cellular fractions, using tools like Ac-VDVAD-AFC, is vital for understanding how its function is regulated by its specific subcellular environment. uthscsa.edu

Intermolecular Interactions with Other Apoptotic Regulatory Proteins (e.g., DEFCAP, RAIDD, ARC)

The activity of Caspase-2 is tightly regulated through a network of protein-protein interactions. These interactions can either promote its activation or inhibit its function, thereby controlling the cell's decision to undergo apoptosis. Substrates like Ac-VDVAD-AFC are used in biochemical assays to determine how these interactions modulate Caspase-2's enzymatic output.

Key interacting partners include:

RAIDD: As a critical adaptor protein in the PIDDosome, the interaction between the CARD of RAIDD and the CARD of Caspase-2 is fundamental to its activation in response to genotoxic stress. mdpi.comnih.gov Studies in neuronal cells have shown that RAIDD is essential for Caspase-2 activity and apoptosis induced by certain stimuli, even in the absence of PIDD. nih.govportlandpress.com

ARC (Apoptosis Repressor with CARD): ARC is a CARD-containing protein that functions as an inhibitor of apoptosis. nih.govnih.gov It is primarily expressed in terminally differentiated cells like cardiac and skeletal muscle. nih.govnih.gov ARC selectively interacts with the prodomains of initiator caspases, including Caspase-2 and Caspase-8, through its CARD domain. nih.govresearchgate.net This interaction prevents the recruitment of Caspase-2 to its activation platforms, thereby blocking its activation and inhibiting apoptosis. nih.gov

DEFCAP (Death Effector Filament-forming Ced-4-like apoptosis protein): Caspase-2 is known to associate with DEFCAP, another protein involved in apoptotic signaling pathways. echelon-inc.com

| Interacting Protein | Interaction Domain/Mechanism | Functional Outcome |

| RAIDD | CARD-CARD interaction. nih.gov | Promotes Caspase-2 activation by recruiting it to the PIDDosome. mdpi.comnih.gov |

| ARC | CARD-CARD interaction. nih.govresearchgate.net | Inhibits Caspase-2 activation and apoptosis. nih.govnih.gov |

| DEFCAP | Protein association. echelon-inc.com | Regulation of Caspase-2 in apoptotic signaling. echelon-inc.com |

Applications in Advanced Cellular Biology and Disease Mechanism Research

Studies on Cellular Responses to Diverse Apoptotic and Non-Apoptotic Stimuli

The process of programmed cell death, or apoptosis, is a fundamental biological process. The caspase family of proteases plays a central role in the execution of apoptosis. nih.gov While caspase-3 is a key executioner caspase, caspase-2 is considered an initiator caspase with a more nuanced role in apoptosis. echelon-inc.com

Ac-Val-Asp-Val-Ala-Asp-AFC is instrumental in studying the activation of caspase-2 in response to a variety of cellular stressors and apoptotic stimuli. Research has shown that caspase-2 is involved in stress-induced apoptosis and can be activated by the PIDDosome complex. echelon-inc.com By using this compound, researchers can quantify the enzymatic activity of caspase-2 and thereby investigate its activation kinetics and modulation under different conditions.

For instance, studies have utilized similar fluorogenic substrates to demonstrate that various inducers of apoptosis lead to an increase in caspase activity. nih.gov The ability to measure caspase-2 activity specifically allows for the dissection of its role in response to stimuli such as DNA damage, oxidative stress, and growth factor deprivation, distinguishing its contribution from other caspases.

Contributions to the Dissection of Intracellular Signaling Networks

Intracellular signaling networks are complex webs of molecular interactions that govern cellular behavior. Caspases are integral components of these networks, not only in apoptosis but also in other cellular processes. The specific cleavage sequence of this compound, Val-Asp-Val-Ala-Asp, allows for the targeted investigation of caspase-2's role within these networks. echelon-inc.com

The activation of caspase-2 is associated with several apoptotic proteins, including DEFCAP, RAIDD, and ARC. echelon-inc.com By employing this compound in cellular lysates or purified systems, researchers can explore the upstream and downstream signaling events related to caspase-2 activation. This includes identifying activators and inhibitors of caspase-2, as well as its downstream substrates.

While the preferred cleavage sequence for the widely studied caspase-3 is Asp-Glu-Val-Asp (DEVD), the distinct preference of caspase-2 for Val-Asp-Val-Ala-Asp provides a means to differentiate the activation of these two proteases within a signaling cascade. echelon-inc.comnih.gov This specificity is crucial for understanding the hierarchical and parallel pathways that control cellular fate.

Utility in Cancer Biology Research

The deregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade programmed cell death. Understanding the role of caspases in this context is critical for developing novel cancer therapies.

Caspases are key players in the cell death pathways that are often subverted during malignant transformation. While caspase-3 is a well-established effector in apoptosis, the involvement of caspase-2 is also significant. nih.gov Caspase-2 can function as a tumor suppressor, and its activation can be critical for inducing cell death in response to chemotherapeutic agents.

The use of this compound enables researchers to monitor the activity of caspase-2 in cancer cells following various treatments. This provides a quantitative measure of the engagement of the caspase-2-mediated apoptotic pathway. For example, studies on aggressive natural killer cell leukemia have investigated signal transduction pathways that influence cell survival and proliferation, areas where caspases play a role. researchgate.net

The tumor microenvironment and the process of metastasis are complex phenomena involving intricate signaling between cancer cells and their surroundings. While direct evidence for the use of this compound in studying these specific processes is not prevalent in the provided search results, the fundamental role of caspases in cell life and death decisions has implications for these areas.

For instance, the interplay between inflammatory signaling and cell death pathways is crucial in the tumor microenvironment. Caspase-1, another member of the caspase family, is involved in processing pro-inflammatory cytokines. echelon-inc.com While this compound is specific for caspase-2, it underscores the principle of using specific substrates to dissect the roles of individual caspases in the complex milieu of the tumor microenvironment.

Development of Caspase 2 Modulators Based on the Ac Val Asp Val Ala Asp Motif

Rational Design and Synthesis of Peptide-Based Caspase-2 Inhibitors (e.g., Ac-Val-Asp-Val-Ala-Asp-aldehyde)

The rational design of selective caspase-2 inhibitors is a significant challenge due to the high degree of homology in the active sites among caspase family members, particularly between caspase-2 and caspase-3. nih.govnih.gov Caspases are cysteine-aspartic proteases that play crucial roles in apoptosis and inflammation. acs.org They recognize specific peptide sequences in their substrates, and this recognition is a key determinant of their biological function. Caspase-2 is unique in that it preferentially recognizes a five-amino-acid motif, typically Val-Asp-Val-Ala-Asp (VDVAD), whereas most other caspases efficiently cleave tetrapeptide sequences. nih.govnih.govnih.gov This preference for a pentapeptide sequence provides a foundation for the rational design of selective inhibitors.

The development of peptide-based inhibitors often begins with the preferred substrate sequence of the target enzyme. For caspase-2, the sequence Ac-Val-Asp-Val-Ala-Asp serves as the foundational motif. echelon-inc.com To transform this substrate into an inhibitor, the C-terminal carboxyl group is replaced with an electrophilic "warhead" that can interact with the catalytic cysteine residue in the caspase active site. A common and effective warhead is an aldehyde group (-CHO), which forms a reversible covalent bond with the active site cysteine. nih.govnih.gov This leads to the creation of Ac-Val-Asp-Val-Ala-Asp-aldehyde (Ac-VDVAD-CHO), a reversible peptidyl aldehyde inhibitor of caspase-2. echelon-inc.com

The synthesis of such peptide inhibitors is typically achieved through solid-phase or solution-phase peptide synthesis, standard techniques in medicinal chemistry. These methods allow for the sequential coupling of amino acids to build the desired peptide backbone, followed by the introduction of the C-terminal aldehyde warhead. The design rationale hinges on creating a molecule that mimics the natural substrate to achieve high binding affinity but possesses a reactive group to halt the enzyme's catalytic activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Substrate and Inhibitor Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For caspase-2 inhibitors based on the Ac-VDVAD-CHO scaffold, SAR studies aim to identify which amino acid residues and chemical modifications enhance binding affinity and discrimination from other caspases, especially the closely related caspase-3. nih.gov

A detailed examination of the crystal structures of Ac-VDVAD-CHO bound to both caspase-2 and caspase-3 reveals that the inhibitor binds to both enzymes in a nearly identical fashion. nih.govacs.org The peptide backbone forms hydrogen bonds with the enzyme, resembling an antiparallel β-sheet. nih.govacs.org The P1 aspartic acid is a critical anchor, forming strong interactions in the S1 subsite of the enzyme. nih.govacs.org The P4 aspartic acid also contributes to affinity by forming a bridge between two loops (L3 and L4) in both caspase-2 and caspase-3. acs.org These conserved interactions explain the broad potency of Ac-VDVAD-CHO but also highlight the difficulty in achieving selectivity. acs.org

Key findings from SAR studies aimed at improving caspase-2 selectivity include:

P5 Position : Caspase-2 is unique in its requirement for a P5 residue for efficient substrate recognition, a feature not shared by caspase-3. nih.govnih.gov While Valine at P5 is effective, substitutions can be explored to enhance selectivity.

P2 Position : The P2 position has been identified as a key site for introducing modifications to achieve selectivity over caspase-3. Replacing the Alanine in the Ac-VDVAD-CHO sequence with bulkier or structurally complex residues can lead to a significant increase in selectivity for caspase-2. nih.gov This is because the active sites of caspase-2 and caspase-3, while similar, have subtle differences in their steric and electronic properties that can be exploited. For instance, replacing Alanine with a substituted isoquinoline or a 3-(S)-substituted proline has been shown to result in peptides with 20- to 60-fold increased selectivity for caspase-2. nih.gov

The table below summarizes the impact of modifications at different positions on caspase-2 inhibitor selectivity, based on the principles derived from various studies.

| Position | Original Residue (in Ac-VDVAD-CHO) | Modification Strategy | Impact on Caspase-2 Selectivity | Reference |

| P2 | Alanine (Ala) | Substitution with bulky, non-natural amino acids (e.g., substituted isoquinoline) | Significantly increased selectivity over caspase-3 | nih.gov |

| P4 | Aspartic Acid (Asp) | Substitution with homoglutamic acid | Can confer excellent selectivity for Caspase-2 vs. other caspases | nih.gov |

| P5 | Valine (Val) | Maintained or varied | Crucial for Caspase-2 recognition; less critical for caspase-3 | nih.govnih.gov |

These studies underscore that while the core VDVAD sequence provides the initial framework for caspase-2 binding, fine-tuning through strategic amino acid substitutions is essential for developing highly selective inhibitors.

Mechanistic Investigations of Caspase-2 Inhibition

The mechanism of caspase inhibition by peptide-based compounds like Ac-Val-Asp-Val-Ala-Asp-aldehyde is centered on the interaction between the inhibitor's electrophilic warhead and the catalytic dyad of the enzyme. nih.gov Caspases utilize a catalytic cysteine (Cys) and histidine (His) dyad in their active site to perform substrate cleavage. nih.gov

The inhibition process for a peptide aldehyde inhibitor can be described as follows:

Initial Binding : The peptide portion of the inhibitor (Ac-VDVAD-) directs the molecule to the active site of caspase-2, where it binds in a substrate-like manner. The specificity of this binding is determined by the interactions between the inhibitor's amino acid side chains and the corresponding subsites (S1-S5) of the enzyme.

Nucleophilic Attack : The catalytic cysteine residue in the caspase-2 active site performs a nucleophilic attack on the carbonyl carbon of the aldehyde warhead.

Formation of a Hemithioacetal Adduct : This attack results in the formation of a reversible covalent bond, creating a hemithioacetal intermediate. nih.gov This covalent modification of the active site cysteine renders the enzyme catalytically inactive.

In contrast, other types of warheads can lead to irreversible inhibition. For example, fluoromethylketone (fmk) warheads, as seen in compounds like z-VDVAD-fmk, form stable, irreversible covalent bonds with the active site cysteine. nih.govscbt.com Mechanistic studies often compare the effects of reversible inhibitors like Ac-VDVAD-CHO with irreversible ones to understand the temporal dynamics of caspase-2 inhibition in biological systems.

The table below outlines the key features of the inhibition mechanism for peptide aldehyde inhibitors of caspase-2.

| Feature | Description |

| Inhibitor Type | Reversible, Covalent |

| Key Interaction | Nucleophilic attack by the active site Cysteine on the aldehyde warhead |

| Covalent Adduct | Hemithioacetal |

| Binding Specificity | Conferred by the pentapeptide sequence (VDVAD) |

| Outcome | Temporary inactivation of the caspase-2 enzyme |

Understanding these mechanistic details is fundamental for the design of new and improved caspase-2 modulators for research and potential therapeutic applications.

Emerging Research Directions and Advanced Methodologies

Novel Applications in Functional Proteomics Research

Functional proteomics seeks to understand protein function on a global scale, often within the complex environment of a cell or organism. Ac-Val-Asp-Val-Ala-Asp-AFC is increasingly being leveraged in this field to delineate the specific roles of caspase-2. By enabling the quantification of caspase-2's catalytic activity, the substrate allows researchers to move beyond static measurements of protein presence to dynamic assessments of its functional state.

This approach is pivotal in deciphering the complex signaling cascades of apoptosis. nih.gov For instance, using this substrate in cell lysates allows for the precise monitoring of caspase-2 activation in response to various stimuli, helping to position the enzyme within the apoptotic hierarchy. semanticscholar.org Proteomic studies have revealed that caspases can cleave hundreds of cellular proteins, and substrates like this compound are instrumental in identifying the specific conditions under which caspase-2 becomes active to initiate these cleavage events. pnas.orgnih.gov This enables researchers to connect upstream signals to the downstream functional consequences of caspase-2 activity, contributing to a more comprehensive understanding of its role in both health and disease. pnas.org Furthermore, identifying specific activators or inhibitors of caspase-2 through activity assays can help uncover novel substrates and pathways regulated by this enigmatic protease. nih.gov

Integration into High-Throughput Screening Platforms for Biological Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. The fluorogenic nature of this compound makes it highly suitable for integration into HTS platforms designed to discover modulators of caspase activity. The assay principle is robust and straightforward: the cleavage of the substrate by an active caspase releases the fluorophore AFC, resulting in a measurable increase in fluorescence. cephamls.com Potential inhibitors will prevent this cleavage, leading to a reduced or absent signal.

This methodology has been successfully applied in large-scale screening campaigns. For example, a screen of over 100,000 compounds utilized the related substrate Ac-VDVAD-AFC to identify novel inhibitors of procaspase-10. rsc.orgnih.gov In this HTS setup, compounds were incubated with the enzyme before the addition of the fluorogenic substrate, and the resulting fluorescence was measured to determine inhibitory activity. rsc.org This demonstrates the substrate's compatibility with the automated, multi-well plate formats essential for HTS. Such platforms are critical for identifying new chemical probes to study caspase biology and for discovering lead compounds for therapeutic development targeting diseases where caspase activity is dysregulated.

Enhancements in Substrate Cellular Permeability for Intact Cell Assays

A significant limitation of many peptide-based substrates, including this compound, is their poor permeability across the cell membrane. qub.ac.uk This often restricts their use to cell lysates, precluding the real-time measurement of enzyme activity within living, intact cells. To overcome this challenge, several innovative research directions are being explored to enhance intracellular delivery.

One promising strategy involves the conjugation of the peptide substrate to cell-penetrating peptides (CPPs), which are short, often cationic sequences capable of traversing the lipid bilayer. researchgate.net Another approach is the use of nano-formulation delivery systems, which can encapsulate the substrate and facilitate its entry into the cell. qub.ac.ukcsmres.co.uk Chemical modifications to the substrate itself are also being investigated. For example, the covalent linkage of rhodamine dyes to a peptide substrate can create a hydrophobic surface that allows for passive diffusion across the cell membrane. nih.gov It is noteworthy that the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore used in this compound inherently possesses better membrane permeability than other common fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC), providing a modest advantage for cellular uptake. aatbio.com These enhancements are critical for developing next-generation probes that can be used for in-situ monitoring of caspase-2 activity in live cells via methods like flow cytometry and fluorescence microscopy. aatbio.comnih.gov

Refinement of Substrate Specificity for Targeted Enzyme Activity Profiling

A primary challenge in using this compound is its suboptimal specificity. While it is cleaved by caspase-2, it also serves as an efficient substrate for other caspases, particularly the executioner caspase, caspase-3. nih.gov This cross-reactivity can confound the interpretation of activity measurements in biological samples where multiple caspases may be active. Consequently, significant research has been directed toward refining the peptide sequence to improve its selectivity for caspase-2.

Studies have shown that caspase-2 is unique among caspases in its strong preference for a five-residue recognition sequence, making the P5 Valine position important for its catalytic efficiency. nih.gov However, further modifications are needed for true specificity. A notable success in this area was the development of the substrate Ac-VDTTD-AFC. By systematically analyzing the minimal substrate specificity of caspase-2, researchers identified this novel sequence. semanticscholar.orgnih.govnih.gov Comparative kinetic analysis demonstrated that Ac-VDTTD-AFC is cleaved approximately four times more efficiently by caspase-2 than Ac-VDVAD-AFC, while its cleavage by caspase-3 was only marginally more efficient. nih.gov This results in a significantly more selective tool for monitoring caspase-2. Such refinements are essential for accurately profiling the activity of a specific caspase within the complex proteolytic landscape of the cell.

| Substrate | Target Caspase | Cleavage Efficiency (kcat/KM, M-1s-1) | Fold Improvement over Ac-VDVAD-AFC for Caspase-2 | Selectivity for Caspase-2 vs. Caspase-3 |

|---|---|---|---|---|

| This compound | Caspase-2 | 14,100 | - | 0.7x |

| Caspase-3 | 20,200 | - | ||

| Ac-Val-Asp-Thr-Thr-Asp-AFC | Caspase-2 | 56,400 | 4.0x | 1.6x |

| Caspase-3 | 34,600 | - |

Q & A

Q. What is the primary application of Ac-Val-Asp-Val-Ala-Asp-AFC in caspase research?

this compound is a fluorogenic substrate used to measure caspase-3 and caspase-7 activity in apoptosis studies. Upon cleavage by these enzymes, the AFC (7-amino-4-trifluoromethylcoumarin) moiety is released, emitting fluorescence at 505 nm upon excitation at 400 nm. Researchers typically use this substrate in kinetic assays to quantify enzymatic activity in cell lysates or purified systems. Controls should include caspase-specific inhibitors (e.g., Z-VAD-FMK) to confirm signal specificity .

Q. How should researchers optimize assay conditions for this compound in kinetic studies?

Optimal conditions involve:

- pH and buffer composition : Use pH 7.4 (HEPES or PBS) to mimic physiological conditions.

- Substrate concentration : Perform Michaelis-Menten kinetics (e.g., 0–200 µM) to determine and .

- Temperature : Maintain 37°C for cell-based assays or room temperature for purified enzyme systems.

- Fluorescence calibration : Generate a standard curve using free AFC to quantify cleavage efficiency. Include negative controls (e.g., inhibitor-treated samples) to account for background fluorescence .

Q. What are common pitfalls in interpreting fluorescence data from this compound assays?

Key challenges include:

- Inner filter effects : High substrate or AFC concentrations can quench fluorescence. Dilute samples or use microplate readers with pathlength correction.

- Non-specific cleavage : Validate results with caspase-knockout models or pan-caspase inhibitors.

- Instrument variability : Normalize data to a reference fluorophore (e.g., fluorescein) across experimental runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported caspase-3 activity using this compound across studies?

Discrepancies often arise from:

- Assay heterogeneity : Differences in cell lysis methods (e.g., detergent concentration) may release interfering proteases. Standardize protocols using published guidelines (e.g., RIPA buffer with protease inhibitors) .

- Data normalization : Express activity as units/mg protein (via Bradford assay) rather than arbitrary fluorescence units.

- Temporal factors : Caspase activation is time-dependent; ensure measurements align with peak activity windows (e.g., 1–4 hours post-apoptotic induction) .

Q. What advanced methodologies improve the specificity of this compound in complex biological samples?

- FRET-based multiplexing : Pair with substrates for other caspases (e.g., caspase-8) labeled with distinct fluorophores to discriminate parallel activities.

- High-content imaging : Combine fluorescence readouts with morphological apoptosis markers (e.g., Annexin V staining) in live-cell systems.

- LC-MS validation : Confirm AFC release via mass spectrometry to rule out false positives from autofluorescent compounds .

Q. How should researchers design experiments to investigate off-target effects of this compound in non-apoptotic pathways?

- Protease profiling screens : Test the substrate against recombinant proteases (e.g., cathepsins, calpains) to identify cross-reactivity.

- Genetic models : Compare results in wild-type vs. caspase-3/7 double-knockout cells.

- Inhibitor titrations : Use selective inhibitors (e.g., DEVD-CHO for caspases) to establish dose-dependent inhibition curves .

Methodological and Reporting Standards

Q. What statistical approaches are recommended for analyzing this compound assay data?

- Replicates : Perform ≥3 biological replicates with technical triplicates to account for variability.

- Error reporting : Use standard error of the mean (SEM) for small datasets or confidence intervals for large-scale screens.

- Non-linear regression : Fit kinetic data to the Michaelis-Menten equation using software like GraphPad Prism or R.

- Data transparency : Publish raw fluorescence values and normalization steps in supplementary materials .

Q. How can researchers integrate this compound data into broader apoptosis signaling models?

- Network analysis : Combine caspase activity data with Western blotting (e.g., PARP cleavage) and mitochondrial depolarization assays (JC-1 staining).

- Computational modeling : Use tools like COPASI to simulate caspase activation kinetics in silico, validating predictions with experimental data .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound assays across labs?

Q. How should researchers address conflicting results in peer-reviewed studies using this substrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.